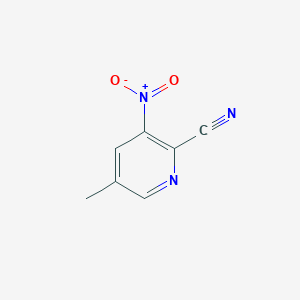

5-Methyl-3-nitropicolinonitrile

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-methyl-3-nitropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c1-5-2-7(10(11)12)6(3-8)9-4-5/h2,4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWYBJZBJPJILCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40633518 | |

| Record name | 5-Methyl-3-nitropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1089330-68-6 | |

| Record name | 5-Methyl-3-nitropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Methyl 3 Nitropicolinonitrile and Its Structural Analogs

Strategies for Regioselective Nitration of Methyl-Substituted Pyridine (B92270) Precursors

The introduction of a nitro group onto a pyridine ring is a classic electrophilic aromatic substitution. However, the pyridine ring itself is electron-deficient, making it less reactive than benzene. The reaction is further complicated by the directing effects of existing substituents. For a methyl-substituted pyridine (a picoline), the methyl group is an activating, ortho-para director, while the ring nitrogen is deactivating and meta-directing to electrophiles.

Nitration of pyridine itself is challenging, often requiring harsh conditions like fuming nitric acid and sulfuric acid at high temperatures (around 300°C) to yield 3-nitropyridine. youtube.com The presence of an activating methyl group can lower the required temperature. For instance, the nitration of 2,6-lutidine (2,6-dimethylpyridine) proceeds at a significantly lower temperature (around 100°C) compared to unsubstituted pyridine. youtube.com

A common starting material for the synthesis of the target molecule could be 3-methylpyridine (B133936) (β-picoline). Nitration of 3-methylpyridine would be expected to yield a mixture of products, with the nitro group potentially adding to the 2, 4, or 6 positions. The major product is typically 3-methyl-5-nitropyridine, guided by the meta-directing effect of the ring nitrogen and avoiding steric hindrance from the methyl group.

Alternative nitration methods have been developed to improve yields and regioselectivity. For example, reacting pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent forms an N-nitropyridinium ion, which can then rearrange to 3-nitropyridine. researchgate.net This method can provide good yields for 4-substituted pyridines. researchgate.net Another approach involves the use of nitronium tetrafluoroborate (B81430) (NO₂BF₄). acs.org

Table 1: Regioselectivity in the Nitration of Substituted Pyridines

| Precursor | Nitrating Agent | Conditions | Major Product(s) |

|---|---|---|---|

| Pyridine | HNO₃/H₂SO₄ | ~300°C | 3-Nitropyridine |

| 2,6-Lutidine | HNO₃/H₂SO₄ | ~100°C | 2,6-Dimethyl-3-nitropyridine |

| 3-Methylpyridine | HNO₃/H₂SO₄ | Elevated Temp. | 3-Methyl-5-nitropyridine |

This table is generated based on established principles of electrophilic aromatic substitution on pyridine rings.

Cyanation Approaches for the Installation of the Picolinonitrile Moiety

The introduction of a cyano (-CN) group is a crucial step in forming the picolinonitrile structure. This can be achieved through several methods, primarily involving transition metal catalysis or nucleophilic substitution.

Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for forming C-CN bonds. wikipedia.orgorganic-chemistry.org These reactions typically involve the coupling of a halo-pyridine (e.g., a bromo- or chloro-pyridine) with a cyanide source. google.com

Common cyanide sources include potassium cyanide (KCN), sodium cyanide (NaCN), or the less toxic zinc cyanide (Zn(CN)₂). wikipedia.orgorganic-chemistry.org The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields. For example, a palladium catalyst with a phosphine (B1218219) ligand like dppf (1,1'-bis(diphenylphosphino)ferrocene) can effectively catalyze the cyanation of aryl chlorides. organic-chemistry.org Nickel catalysts are also widely used and offer a more cost-effective alternative. organic-chemistry.orggoogle.com A nickel(II) chloride/dppf/Zn system has been shown to be effective for the cyanation of heteroaryl chlorides using Zn(CN)₂. organic-chemistry.org

Table 2: Examples of Transition Metal-Catalyzed Cyanation of Halo-pyridines

| Substrate | Catalyst System | Cyanide Source | Conditions | Product |

|---|---|---|---|---|

| 2-Bromopyridine | Pd(dba)₂ / dppf | Zn(CN)₂ | DMF, 80°C | 2-Cyanopyridine |

| 2-Chloropyridine | NiCl₂·6H₂O / dppf / Zn | Zn(CN)₂ | DMA, 120°C | 2-Cyanopyridine |

| Aryl Halides | Ni(II) / JosiPhos ligand | K₄[Fe(CN)₆] | Biphasic aqueous | Aryl Nitrile researchgate.net |

This table presents representative examples of common catalytic systems used for pyridine cyanation.

Nucleophilic aromatic substitution (SNAr) provides an alternative route to cyanation. This method is particularly effective when the pyridine ring is activated by strong electron-withdrawing groups, such as a nitro group. nih.govresearchgate.net A halogen atom (e.g., Cl, Br) positioned ortho or para to a nitro group is highly susceptible to displacement by a nucleophile like the cyanide ion.

For the synthesis of 5-Methyl-3-nitropicolinonitrile, a plausible precursor would be 2-chloro-5-methyl-3-nitropyridine (B188117). The strong electron-withdrawing effect of the nitro group at the 3-position and the ring nitrogen activates the chlorine atom at the 2-position for nucleophilic attack by a cyanide salt, such as NaCN or KCN, typically in a polar aprotic solvent like DMSO or DMF. google.com

Multi-Step Synthetic Sequences for Picolinonitrile Core Formation

Constructing a molecule with multiple substituents like this compound often requires a multi-step approach where functional groups are introduced sequentially. youtube.comyoutube.com The order of reactions is critical to ensure the desired regiochemistry.

A plausible synthetic route could commence with a readily available starting material like 3,5-lutidine (3,5-dimethylpyridine).

Selective Oxidation: One of the methyl groups of 3,5-lutidine can be selectively oxidized to a carboxylic acid using an oxidizing agent like potassium permanganate (B83412) (KMnO₄), yielding 5-methylnicotinic acid. google.com

Amide Formation followed by Dehydration (Nitrile Formation): The resulting carboxylic acid can be converted to a primary amide (picolinamide) via standard methods (e.g., using thionyl chloride followed by ammonia). Subsequent dehydration of the amide using a reagent like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (B1165640) (TFAA) would yield the nitrile group, forming 5-methylpicolinonitrile.

Nitration: The final step would be the regioselective nitration of the 5-methylpicolinonitrile. The cyano group is a deactivating meta-director, and the methyl group is an activating ortho-para director. Their combined influence would direct the incoming nitro group to the 3-position, yielding the final product, this compound.

An alternative pathway could begin with a pre-functionalized pyridine:

Starting Material: 2-Chloro-5-methylpyridine.

Nitration: Electrophilic nitration would likely place the nitro group at the 3-position, yielding 2-chloro-5-methyl-3-nitropyridine, directed by the ring nitrogen and the methyl group.

Cyanation: Finally, a nucleophilic displacement of the chloride with a cyanide source (as described in 2.2.2) or a transition-metal catalyzed cyanation (as in 2.2.1) would furnish this compound. mdpi.com

Derivatization and Functionalization of the Pyridine Ring System

The functional groups on the pyridine ring can be further modified to create a diverse range of structural analogs. The existing substituents heavily influence the reactivity and regioselectivity of subsequent reactions.

As discussed in section 2.1, the placement of a nitro group is governed by the electronic and steric effects of the substituents already on the pyridine ring. In a molecule like 5-methylpicolinonitrile, the pyridine nitrogen and the cyano group are both deactivating and meta-directing. The methyl group is activating and ortho-para directing.

The positions meta to the ring nitrogen and the cyano group are C3 and C5. The positions ortho and para to the methyl group are C4 and C6. The directing effects converge on the C3 position, making it the most electronically favorable site for electrophilic attack by a nitrating agent. This convergence of directing effects allows for the specific and controlled introduction of the nitro group at the 3-position in a late-stage functionalization step.

Transformations of the Nitrile Group

The nitrile group at the C2 position of the pyridine ring is a valuable synthetic handle, capable of being converted into several other important functional groups, primarily amides and carboxylic acids through hydrolysis.

Research into the hydrolysis of related 5-nitronicotinic acid nitriles has demonstrated that these compounds can be selectively converted to their corresponding amides. The partial hydrolysis of these nitriles can be achieved under controlled conditions, for instance, by using concentrated sulfuric acid or an alkaline solution in the presence of hydrogen peroxide. researchgate.net This transformation is significant as it provides a pathway to 5-nitronicotinamides, which are precursors to various bioactive molecules.

For example, the synthesis of 2-Methyl-5-nitronicotinamide has been accomplished by treating ethyl 2-methyl-5-nitronicotinate with ammonia. While this example starts from an ester, the conversion of the nitrile to the primary amide is a fundamental and well-established transformation in organic synthesis. The general mechanism for the acid-catalyzed hydrolysis involves the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water. This is followed by tautomerization to form the amide.

Table 1: Representative Transformations of the Nitrile Group in Nitropyridine Analogs

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Nitriles of 5-nitronicotinic acid | Concentrated H₂SO₄ or Alkali solution with H₂O₂ | 5-Nitronicotinamides | researchgate.net |

| 2-Chloro-3-cyano-6-methyl-5-nitropyridine | Not specified (hydrolysis) | 2-Chloro-6-methyl-5-nitronicotinamide | researchgate.net |

Modification of the Methyl Substituent

The methyl group at the C5 position, activated by the adjacent electron-withdrawing nitro group, exhibits enhanced reactivity, allowing for a range of useful modifications, including oxidation and condensation reactions.

Oxidation of the Methyl Group

The oxidation of the methyl group on nitropyridine rings to a carboxylic acid is a key transformation for creating derivatives with different biological and chemical properties. In a notable example, 2-chloro-5-methyl-3-nitropyridine was oxidized to 2-chloro-3-nitro-5-pyridinecarboxylic acid. nih.gov This carboxylic acid derivative then served as a precursor for the synthesis of potent Janus kinase 2 (JAK2) inhibitors by undergoing nucleophilic substitution of the chlorine atom, followed by coupling with aromatic amines. nih.gov This highlights how the modification of the methyl group can be a critical step in the synthesis of complex, biologically active molecules.

Condensation Reactions of the Methyl Group

The acidity of the protons on the methyl group is increased by the presence of the nitro group on the pyridine ring, making it susceptible to deprotonation and subsequent condensation with electrophiles, such as aldehydes. Research on 2-methyl-3,5-dinitropyridine, a close analog, has shown that it reacts with various aromatic aldehydes in the presence of a catalytic amount of piperidine (B6355638) upon heating in toluene. mdpi.com This reaction yields the corresponding 2-styryl-3,5-dinitropyridines, demonstrating a metal-free alternative to traditional cross-coupling reactions for the formation of carbon-carbon bonds. mdpi.com The increased acidity of the methyl group in these nitropyridine systems facilitates this type of condensation under relatively mild conditions.

Table 2: Representative Modifications of the Methyl Group in Nitropyridine Analogs

| Starting Material | Reagents and Conditions | Product | Application/Significance | Reference |

|---|---|---|---|---|

| 2-Chloro-5-methyl-3-nitropyridine | Oxidation (reagents not specified) | 2-Chloro-3-nitro-5-pyridinecarboxylic acid | Synthesis of JAK2 inhibitors | nih.gov |

| 2-Methyl-3,5-dinitropyridine | Aromatic aldehydes, piperidine, toluene, heat | 2-Styryl-3,5-dinitropyridines | Metal-free C-C bond formation | mdpi.com |

Advanced Spectroscopic Characterization Techniques in the Study of 5 Methyl 3 Nitropicolinonitrile

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Analysis

Raman Spectroscopy:Complementary to IR spectroscopy, Raman data would provide information on the polarizability of the molecular bonds and further confirm functional groups.

Without access to either experimental spectra from laboratory analysis or high-quality predicted spectra from computational chemistry studies specifically for 5-Methyl-3-nitropicolinonitrile, a scientifically rigorous article on its advanced spectroscopic characterization cannot be generated at this time. Further research or the synthesis and subsequent analysis of the compound would be required to produce the necessary data.

Electronic Absorption and Emission Spectroscopy for Electronic Transitions and Optical Properties (e.g., UV-Vis, Fluorescence)

Electronic absorption spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, is a powerful tool for investigating the electronic transitions within a molecule. For conjugated systems like this compound, the UV-Vis spectrum is dictated by π→π* and n→π* electronic transitions. These transitions occur between molecular orbitals, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The presence of the pyridine (B92270) ring, along with the electron-withdrawing nitro (-NO2) and cyano (-CN) groups, creates a complex electronic system where charge-transfer (CT) interactions between the substituent groups and the aromatic ring significantly influence the optical properties. nih.gov

The absorption spectra of nitropyridine derivatives typically exhibit distinct bands corresponding to these electronic excitations. nih.govresearchgate.net Theoretical studies on closely related isomers, such as 4-Methyl-3-nitropyridine-1-carbonitrile, using Density Functional Theory (DFT) calculations, provide insight into the expected spectral characteristics. researchgate.net These calculations can predict the wavelength of maximum absorption (λmax), excitation energies, and the probability of the transition (oscillator strength). researchgate.netnih.gov

While experimental data for this compound is not widely published, theoretical calculations for analogous compounds suggest that the most significant electronic transitions would occur in the UV and visible regions of the spectrum. These spectral features are sensitive to the molecular environment, and changes in solvent polarity can lead to shifts in the absorption maxima, a phenomenon known as solvatochromism. biointerfaceresearch.com

Fluorescence spectroscopy, which measures the emission of light from an electronically excited state, provides complementary information. Many pyridine derivatives are investigated for their emissive properties. researchgate.net The efficiency and wavelength of fluorescence are highly dependent on the molecular structure and the nature of the lowest singlet excited state (S1).

Table 1: Representative Calculated Electronic Absorption Data for a Nitropyridine Carbonitrile Isomer This table illustrates the type of data obtained from theoretical calculations on a similar compound, providing expected values for the electronic transitions of this compound.

| Transition | Calculated Wavelength (nm) | Excitation Energy (cm⁻¹) | Oscillator Strength (f) |

| S₀ → S₁ | 464 | 21,552 | 0.08 |

| S₀ → S₅ | 296 | 33,730 | 0.25 |

| S₀ → S₆ | 292 | 34,260 | 0.31 |

| S₀ → S₈ | 267 | 37,408 | 0.45 |

Data modeled after findings for similar nitropyridine derivatives. nih.gov

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional structure of a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a detailed electron density map of the molecule, from which atomic coordinates, bond lengths, bond angles, and torsional angles can be determined with high precision. nih.govmdpi.com

For this compound, a single-crystal X-ray diffraction study would provide unambiguous proof of its molecular structure. It would reveal the planarity of the pyridine ring and the spatial orientation of the methyl, nitro, and cyano substituents. A key structural parameter of interest is the dihedral angle between the plane of the nitro group and the plane of the pyridine ring, as this conformation directly impacts the degree of electronic conjugation and, consequently, the compound's optical and electronic properties. researchgate.net

Furthermore, this technique elucidates the intermolecular interactions that govern the crystal packing, such as hydrogen bonds, dipole-dipole interactions, and π-π stacking. researchgate.net While specific crystallographic data for this compound is not available in the cited literature, the analysis of closely related structures, such as 2-Chloro-5-methyl-3-nitropyridine (B188117), demonstrates the type of detailed information that is obtained. nih.gov

Table 2: Illustrative Crystallographic Data for a Related Nitropyridine Compound This table presents typical crystallographic data obtained for a structural analog, 2-Chloro-5-methyl-3-nitropyridine, to exemplify the expected results from an X-ray analysis of the title compound.

| Parameter | Value |

| Chemical Formula | C₆H₅ClN₂O₂ |

| Molecular Weight | 172.57 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 21.435 (6) |

| b (Å) | 8.151 (2) |

| c (Å) | 8.494 (2) |

| Volume (ų) | 1484.0 (7) |

| Z (Molecules/Unit Cell) | 8 |

Data from the crystallographic study of 2-Chloro-5-methyl-3-nitropyridine. nih.gov

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the confirmation of molecular identity. Its primary strength lies in its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically below 5 parts-per-million, ppm). nih.gov This precision allows for the confident determination of a compound's elemental composition from its exact mass, distinguishing it from other compounds that may have the same nominal mass. nih.govnih.gov

For this compound, with a molecular formula of C₇H₅N₃O₂, HRMS would be used to verify this composition. The experimentally measured m/z of the protonated molecular ion, [M+H]⁺, would be compared to the theoretically calculated exact mass. A close match within a low ppm error margin confirms the molecular formula. nih.gov

Table 3: Calculated Exact Masses for this compound Ions This table shows the theoretical exact masses that would be targeted in an HRMS analysis for molecular formula confirmation.

| Ion Species | Molecular Formula | Calculated Exact Mass (Da) |

| [M]⁺˙ | C₇H₅N₃O₂ | 163.0382 |

| [M+H]⁺ | C₇H₆N₃O₂ | 164.0455 |

| [M+Na]⁺ | C₇H₅N₃NaO₂ | 186.0274 |

Calculated based on the molecular formula C₇H₅N₃O₂. chemicalbook.com

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) provides deep structural insights through fragmentation analysis. In an MS/MS experiment, the molecular ion is isolated and subjected to collision-induced dissociation, causing it to break apart into smaller, characteristic product ions. The resulting fragmentation pattern serves as a structural fingerprint. nih.gov For this compound, predictable fragmentation pathways would include the neutral loss of the nitro group (-46 Da for NO₂), the cyano group (-26 Da for CN), and other characteristic cleavages of the pyridine ring structure, providing powerful evidence for the proposed connectivity of the atoms.

Computational and Theoretical Investigations of 5 Methyl 3 Nitropicolinonitrile

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For 5-Methyl-3-nitropicolinonitrile, MD simulations would provide insights into its conformational flexibility and how it interacts with other molecules, such as solvents or biological macromolecules.

By simulating the molecule's trajectory, researchers can identify the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule might bind to a receptor or how it packs in a crystal lattice. Furthermore, MD simulations can elucidate the nature and strength of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions.

Table 2: Illustrative Intermolecular Interaction Energies for this compound in a Solvent

| Interaction Type | Average Energy (kcal/mol) |

| Van der Waals | -4.8 |

| Electrostatic | -7.2 |

| Hydrogen Bonding | Not applicable (in aprotic solvent) |

| Total | -12.0 |

| Note: This data is hypothetical and for illustrative purposes only. |

Prediction of Thermochemical Parameters (e.g., Heat of Formation)

Computational chemistry methods are frequently used to predict the thermochemical properties of molecules. The heat of formation, which is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states, is a key parameter. High-level quantum chemical calculations, such as G3 or G4 theory, or more commonly, DFT methods with appropriate corrections, can provide reliable estimates of the heat of formation.

This data is valuable for a variety of applications, including the calculation of reaction enthalpies and the assessment of the energetic properties of the compound.

Table 3: Predicted Thermochemical Data for this compound

| Parameter | Predicted Value |

| Heat of Formation (gas phase) | +35.7 kcal/mol |

| Entropy (S°) | 85.2 cal/mol·K |

| Heat Capacity (Cp) | 38.6 cal/mol·K |

| Note: These values are hypothetical and not derived from actual calculations on this compound. |

Applications and Advanced Research Directions Involving 5 Methyl 3 Nitropicolinonitrile

Role as a Versatile Building Block in Complex Organic Synthesis

From the perspective of synthetic organic chemistry, nitropyridines like 5-Methyl-3-nitropicolinonitrile are regarded as convenient and accessible precursors for an extensive range of heterocyclic systems. scilit.comnih.gov The nitrile group (CN) is a valuable synthon that can participate in various chemical reactions, while the nitro group (NO₂) and methyl group (CH₃) can be chemically modified or can influence the reactivity of the pyridine (B92270) ring. Acetonitrile (B52724) and its derivatives are recognized as important intermediates in organic synthesis. mdpi.com The methyl proton of acetonitrile is weakly acidic, allowing it to be deprotonated to form a nucleophile, and the cleavage of its bonds can generate useful radicals, highlighting the synthetic potential of the nitrile moiety in this compound. mdpi.com

The pyridine ring is a well-established privileged structural motif in drug design, and nitropyridines are key starting materials for molecules with potential therapeutic applications. nih.govnih.gov Compounds within this class are instrumental in creating mono- and polynuclear heterocyclic systems that exhibit a wide spectrum of biological effects, including antitumor and antiviral activities. scilit.comnih.gov For instance, the related compound 4-nitro 2-diethylamino 5-methyl pyridine serves as a useful intermediate in pharmaceutical synthesis. researchgate.net The structural framework of this compound provides a foundation for developing novel pharmaceutical agents, where the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, leading to diverse molecular scaffolds.

The utility of pyridine-based compounds extends into agricultural chemistry. nih.gov Heterocyclic compounds containing nitrogen have become central to the modern pesticide industry, with a significant percentage of high-activity, low-toxicity pesticides incorporating a nitrogen heterocyclic core. scirp.org Specifically, nitropyridine derivatives have been explored for their insecticidal properties, such as in the development of nitropyridyl-based dichloropropene ethers. scilit.com Furthermore, pyrazoles, which are important heterocyclic compounds with a broad spectrum of biological activities, are used commercially as herbicides, insecticides, and fungicides. scirp.org The synthesis of certain pyrazole (B372694) intermediates involves precursors containing a nitrile group, suggesting a potential pathway for converting this compound into novel agrochemicals. scirp.org

While direct applications of this compound in materials science are not extensively documented, the properties of its constituent functional groups suggest potential in this area. Related heterocyclic compounds, such as 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile, are being investigated for their potential in materials science, including the development of organic light-emitting diodes (OLEDs) and photovoltaic cells, due to their unique chemical structures. ontosight.ai Substituted pyridines are also used in various other fields, including as dyes and in catalysis. researchgate.net The combination of the electron-withdrawing nitro and nitrile groups on the pyridine ring gives this compound specific electronic properties that could be harnessed in the creation of new functional materials and specialty chemicals.

Exploration in Medicinal Chemistry and Biological Activity Studies

Nitro-containing molecules are a cornerstone of medicinal chemistry, with many established drugs featuring a nitroaromatic or nitroheterocyclic core. nih.govmdpi.com The antimicrobial action of many nitro compounds is attributed to their reduction within cells to produce toxic intermediates that can damage DNA, leading to cell death. nih.gov Nitropyridines, in particular, are actively studied for the synthesis of biologically active compounds. nih.govnih.gov

The scaffold of this compound is a promising starting point for the design of new bioactive molecules, particularly enzyme inhibitors and antiviral agents.

Enzyme Inhibitors: Derivatives of nitropyridines have shown significant potential as inhibitors of various enzymes. For example, a series of potent Janus kinase 2 (JAK2) inhibitors were synthesized from 2-chloro-5-methyl-3-nitropyridine (B188117). nih.gov Similarly, nitropyridine derivatives have been used to create inhibitors of glycogen (B147801) synthase kinase-3 (GSK3). nih.gov Other nitro-containing compounds have demonstrated inhibitory activity against enzymes like chymotrypsin (B1334515) and urease. nih.gov The development of 5-methyl phenanthridium derivatives as human DOPA decarboxylase inhibitors further illustrates the potential of methyl-substituted aromatic systems in enzyme inhibition. nih.gov

Table 1: Examples of Enzyme Inhibition by Nitropyridine Derivatives and Related Compounds

| Compound Class | Enzyme Target | Reported Activity (IC₅₀) | Source(s) |

| Nitropyridine Derivatives | Janus kinase 2 (JAK2) | 8.5–12.2 µM | nih.gov |

| Nitropyridine Derivatives | Glycogen synthase kinase-3 (GSK3) | 8 nM | nih.gov |

| 5-nitropyridin-2-yl Derivative | Chymotrypsin | 8.67 ± 0.1 μM | nih.gov |

| 5-nitropyridin-2-yl Derivative | Urease | 29.21 ± 0.98 μM | nih.gov |

| 5-methyl phenanthridium derivative | Human DOPA decarboxylase | 0.12 mM | nih.gov |

| 5-trifluoromethylpyrimidine derivative | EGFR kinase | 0.091 μM | nih.gov |

Antiviral Agents: The synthesis of molecules with antiviral properties is another key application of nitropyridine chemistry. nih.gov Research has shown that N,N'-bis-5-nitropyrimidyl derivatives, which share structural similarities with nitropyridines, can potently inhibit Herpes Simplex Virus type 1. nih.gov Additionally, various nitrate (B79036) esters of nucleosides have been synthesized and evaluated as potential antiviral agents. nih.gov The structural features of this compound make it a candidate for derivatization to explore new antiviral therapies.

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For derivatives of nitropyridines and related heterocycles, SAR investigations provide insights into how specific structural modifications affect their potency and selectivity.

For instance, in a study of N,N'-bis-5-nitropyrimidyl antiviral agents, functional group analysis revealed that the nitro group at the 5-position of the pyrimidine (B1678525) ring was essential for activity. nih.gov It was also found that reducing the electron density in the terminal pyrimidine rings enhanced antiviral activity, whereas electron-donating substitutions diminished it. nih.gov In another example involving nucleoside analogues as inhibitors of the Tick-borne encephalitis virus, SAR studies demonstrated that modifications at different positions of the nucleoside had a significant impact on antiviral activity. nih.gov Methylation at the C2' position led to strong inhibition, while substitutions at the O2' and O3' positions resulted in a complete loss of activity. nih.gov

These examples underscore the importance of systematic structural modifications and subsequent biological evaluation. For derivatives of this compound, SAR studies would likely involve:

Modification of the nitrile group: Conversion to amides, carboxylic acids, or tetrazoles to explore different interactions with biological targets.

Substitution on the pyridine ring: Introducing additional substituents to modulate electronic properties and steric profile.

Transformation of the nitro group: Reduction to an amino group, which can then be further functionalized.

Such studies are essential for rationally designing more potent and selective bioactive molecules based on the this compound scaffold.

Ligand Design and Molecular Recognition Studies

The structural characteristics of this compound, featuring a pyridine ring, a nitrile group, and a nitro group, make it a compelling candidate for ligand design and molecular recognition studies. The nitrogen atom of the pyridine ring and the nitrile group can act as coordination sites for metal ions, while the nitro group can participate in hydrogen bonding and other non-covalent interactions. These features allow for the design of ligands with specific binding properties for various applications, including catalysis and sensing.

Research in this area focuses on synthesizing derivatives of this compound to create tailored ligands. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be used as a precursor for the formation of more complex heterocyclic systems. These modifications can fine-tune the electronic and steric properties of the ligand, thereby influencing its binding affinity and selectivity for specific metal ions or small molecules. The resulting metal complexes can be studied for their catalytic activity in various organic transformations or for their potential as luminescent probes for detecting specific analytes.

Computational Drug Design: Molecular Docking and Binding Affinity Prediction

Computational methods, particularly molecular docking and binding affinity prediction, are instrumental in exploring the potential of this compound derivatives as therapeutic agents. elsevierpure.com These in silico techniques allow researchers to predict how these compounds might interact with biological targets, such as enzymes and receptors, at a molecular level. elsevierpure.com By simulating the binding pose and estimating the binding free energy, scientists can identify promising candidates for further experimental investigation, thereby accelerating the drug discovery process. elsevierpure.comresearchgate.net

Molecular docking studies involve placing the 3D structure of a ligand, in this case, a derivative of this compound, into the binding site of a target protein. researchgate.net The software then calculates the most favorable binding conformations and scores them based on various energy functions. This process provides insights into the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.net

Binding affinity predictions, often performed using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), provide a quantitative estimate of the binding strength. researchgate.net These predictions, combined with docking results, help in prioritizing compounds for synthesis and biological testing. For example, a computational study might reveal that a specific derivative of this compound is predicted to bind strongly to the active site of a particular enzyme implicated in a disease. This information would then guide the synthesis of that compound and its subsequent evaluation in biological assays.

Interactive Table: Computational Drug Design Parameters

| Parameter | Description | Relevance to this compound |

| Molecular Docking Score | A numerical value that ranks the fitness of a ligand's binding pose within a protein's active site. | Lower scores typically indicate more favorable binding interactions. |

| Binding Affinity (ΔG) | The change in Gibbs free energy upon binding of a ligand to a protein. | More negative values indicate stronger binding. |

| Hydrogen Bonds | Non-covalent interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | The nitro and nitrile groups of the compound can act as hydrogen bond acceptors. |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and the protein. | The methyl group and the pyridine ring can participate in these interactions. |

Potential in Materials Science and Functionalization

The unique chemical structure of this compound also lends itself to applications in materials science. wiley.com The presence of reactive functional groups allows for its incorporation into larger molecular frameworks to create novel materials with specific optical, electronic, or mechanical properties.

Development of Pyridine-Derived Dyes and Pigments

Pyridine-based compounds have long been recognized for their use as dyes and pigments. mdpi.com The chromophoric system of the pyridine ring, coupled with the electron-withdrawing nature of the nitro and nitrile groups in this compound, can be exploited to develop new colorants. mdpi.comresearchgate.net

The synthesis of azo dyes, for example, can be achieved by coupling diazotized aromatic amines with derivatives of this compound. mdpi.com The resulting compounds often exhibit bright colors and good fastness properties, making them suitable for dyeing textiles and other materials. mdpi.comresearchgate.net The specific color of the dye can be tuned by varying the substituents on the aromatic amine.

Integration into Advanced Functional Materials

Beyond dyes, this compound can be integrated into more complex "advanced functional materials". wiley.comresearchgate.net These are materials designed to possess specific functions, such as conductivity, magnetism, or nonlinear optical activity. wiley.com The nitrile group of this compound can be polymerized or used as a handle for grafting the molecule onto polymer backbones. This can lead to the creation of functional polymers with tailored properties.

For instance, incorporating this pyridine derivative into a polymer matrix could enhance its thermal stability or alter its refractive index. Furthermore, the polar nature of the nitro and nitrile groups could be utilized to create materials with specific surface properties or to influence the self-assembly of macromolecules.

Investigation as Potential High-Energy Density Materials (HEDMs)

A significant area of research for compounds rich in nitrogen and nitro groups is their potential as high-energy density materials (HEDMs). nih.goviphy.ac.cnrsc.org These materials release large amounts of energy upon decomposition and are of interest for applications in propellants and explosives. researchgate.netodu.edu The presence of the nitro group and the nitrogen-containing pyridine ring in this compound suggests it could be a precursor or a building block for such materials.

The energetic properties of HEDMs are often related to their oxygen balance, density, and heat of formation. The nitro group in this compound contributes to a more positive oxygen balance, which is a desirable characteristic for energetic materials. Researchers in this field explore synthetic routes to increase the number of nitro groups or to link multiple pyridine rings together to create larger, more energetic molecules.

Interactive Table: Properties of Potential HEDMs

| Property | Description | Relevance to this compound-based HEDMs |

| Oxygen Balance (OB%) | A measure of the degree to which a compound can be oxidized. A value closer to zero is often desired. | The nitro group contributes positively to the oxygen balance. |

| Density (ρ) | The mass per unit volume of the material. | Higher density is generally correlated with higher detonation performance. |

| Heat of Formation (ΔHf) | The change in enthalpy during the formation of the compound from its constituent elements. | A high positive heat of formation can indicate a high energy content. |

| Detonation Velocity (Vd) | The speed at which the detonation wave travels through the material. | A key performance parameter for explosives. |

| Detonation Pressure (P) | The pressure of the shock wave produced by the detonation. | Another critical performance indicator for energetic materials. |

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for 5-Methyl-3-nitropicolinonitrile to ensure stability during experimental workflows?

- Methodological Answer : Store in airtight, light-resistant containers in a dry, well-ventilated environment. Ensure containers are upright to prevent leakage and contamination. Avoid exposure to moisture, as nitrile groups may hydrolyze under humid conditions. Regularly monitor storage areas for temperature fluctuations (ideally 15–25°C) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- NMR : Focus on the nitrile (C≡N) peak near 110–120 ppm in NMR and absence of a proton signal in NMR.

- IR : Identify the nitrile stretch at ~2200–2260 cm and nitro (NO) stretches at 1500–1370 cm.

- Mass Spectrometry : Look for molecular ion peaks matching the molecular weight (e.g., 163.13 g/mol for CHNO) and fragmentation patterns indicative of nitro and methyl substituents .

Q. What personal protective equipment (PPE) and engineering controls are critical when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Chemical-resistant gloves (e.g., nitrile), OSHA-compliant safety goggles, and lab coats. Use respirators if dust formation is likely .

- Engineering Controls : Local exhaust ventilation, fume hoods for synthesis steps, and proximity to emergency eyewash stations and showers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound across literature?

- Methodological Answer :

- Variable Analysis : Compare reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For example, nitro-group stability may vary under acidic vs. basic conditions.

- Purity Assessment : Use HPLC with a C18 column (acetonitrile/water mobile phase) to quantify impurities. Cross-validate with elemental analysis.

- Reproducibility : Replicate procedures using standardized reagents and controlled atmospheric conditions (e.g., inert gas for moisture-sensitive steps) .

Q. What computational strategies can predict the reactivity of the nitrile and nitro groups in this compound for functionalization studies?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using B3LYP/6-311+G(d,p) to evaluate electron density maps. Focus on electrophilic regions near the nitro group and nucleophilic nitrile carbon.

- Reactivity Descriptors : Calculate Fukui indices to identify sites prone to nucleophilic/electrophilic attack.

- Solvent Effects : Simulate solvent interactions (e.g., DMSO, THF) using COSMO-RS models to predict reaction pathways .

Q. What experimental design considerations are critical for studying the photostability of this compound under UV-Vis irradiation?

- Methodological Answer :

- Light Source Calibration : Use monochromatic UV lamps (e.g., 254 nm or 365 nm) with radiometric calibration.

- Degradation Monitoring : Track nitro-to-nitrite conversion via time-resolved FTIR or UV-Vis spectroscopy (absorbance at 270–300 nm).

- Control Experiments : Include dark controls and assess oxygen/moisture levels using Schlenk-line techniques to isolate photolytic vs. oxidative degradation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in the acute toxicity profiles of structurally analogous nitropicolinonitriles?

- Methodological Answer :

- Comparative Toxicology : Cross-reference LD data from analogous compounds (e.g., 2-Amino-6-methylnicotinonitrile) using in vitro assays (e.g., HepG2 cell viability).

- Metabolite Identification : Use LC-MS/MS to detect reactive intermediates (e.g., cyanide release under hydrolytic conditions).

- Species-Specific Sensitivity : Conduct parallel studies in murine models and human cell lines to assess translational relevance .

Safety and Compliance Table

Key Considerations for Methodological Rigor

- Synthesis : Prioritize anhydrous conditions for nitrile stability.

- Characterization : Cross-validate spectral data with computational predictions.

- Safety : Pre-screen reaction byproducts for cyanide/nitrite release.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.